

Fundamental reaction mechanisms involving Hexafluoroglutaryl chloride.

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Compound of Interest

Compound Name: Hexafluoroglutaryl chloride

Cat. No.: B1293652

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An In-depth Technical Guide on the Core Reaction Mechanisms Involving Hexafluoroglutaryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroglutaryl chloride, with the chemical formula $C_5Cl_2F_6O_2$, is a diacyl chloride derivative of hexafluoroglutaric acid.^{[1][2][3]} Its structure is characterized by a five-carbon backbone where the three central carbons are perfluorinated, and the terminal carbons are part of acyl chloride functional groups. This high degree of fluorination significantly influences the molecule's reactivity, making the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. Consequently, **Hexafluoroglutaryl chloride** serves as a crucial building block and cross-linking agent in the synthesis of advanced polymers, covalent organic frameworks (COFs), and other specialized chemical structures.^{[4][5][6]} Its reactions are primarily governed by the nucleophilic acyl substitution mechanism.

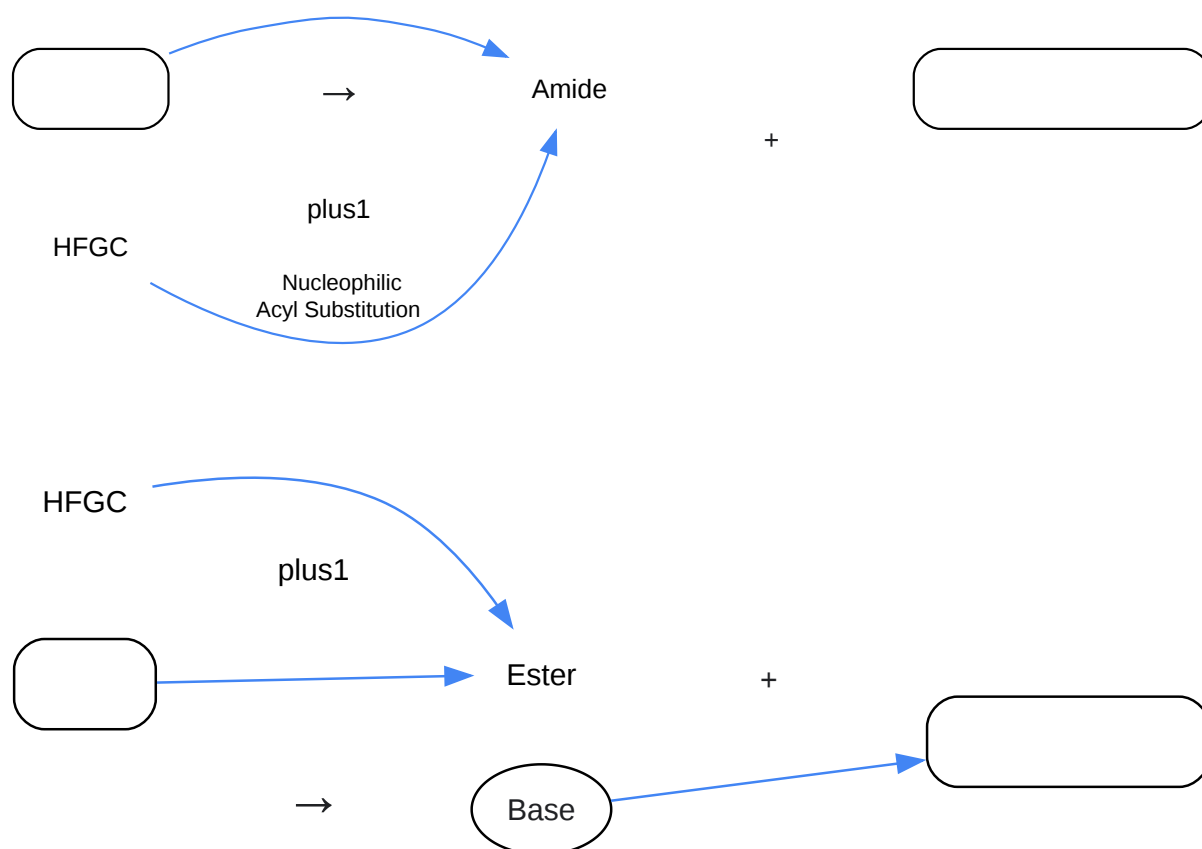
Core Reaction Mechanism: Nucleophilic Acyl Substitution

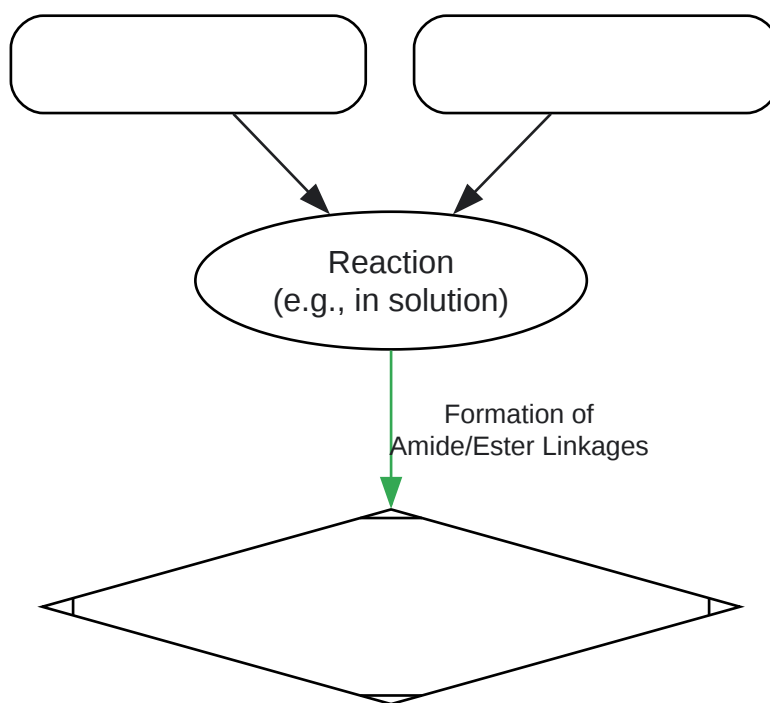
The fundamental reaction mechanism for **Hexafluoroglutaryl chloride** is nucleophilic acyl substitution. The strong electron-withdrawing inductive effect of the hexafluorinated alkyl chain enhances the partial positive charge on the carbonyl carbons, making them exceptionally

reactive towards nucleophiles.[7] The reaction proceeds in a two-step addition-elimination sequence:

- Nucleophilic Addition: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons, breaking the carbon-oxygen π -bond and forming a tetrahedral intermediate.[8]
- Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion (Cl^-), which is an excellent leaving group.[8]

This process results in the acylation of the nucleophile and the formation of hydrogen chloride (HCl) as a byproduct if the nucleophile carries an acidic proton.[9]





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